Corosolinol

Description

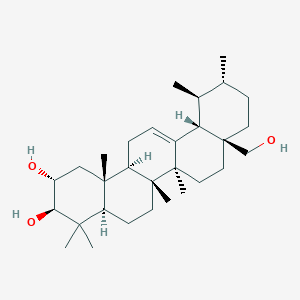

Corosolinol (CAS No. 4547-28-8), also known as (2α,3β)-Urs-12-ene-2,3,28-triol or 2α-Hydroxyuvaol, is a triterpenoid compound with the molecular formula C₃₀H₅₀O₃ and a molecular weight of 458.72 g/mol . Structurally, it belongs to the ursane class of triterpenes, characterized by three hydroxyl groups at positions 2α, 3β, and 26. This compound has a melting point of 235–240°C and a lipophilicity value (XLogP3) of 6.4, indicating moderate solubility in nonpolar solvents .

Structure

3D Structure

Properties

CAS No. |

4547-28-8 |

|---|---|

Molecular Formula |

C30H50O3 |

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(2R,3R,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-2,3-diol |

InChI |

InChI=1S/C30H50O3/c1-18-10-13-30(17-31)15-14-28(6)20(24(30)19(18)2)8-9-23-27(5)16-21(32)25(33)26(3,4)22(27)11-12-29(23,28)7/h8,18-19,21-25,31-33H,9-17H2,1-7H3/t18-,19+,21-,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1 |

InChI Key |

SDEFNGUXVNFYCG-SYXQBTMUSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)CO |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)CO |

Origin of Product |

United States |

Preparation Methods

Starting Material: Methyl Corosolate

- Source: Methyl corosolate is prepared from corosolic acid by esterification with methanol.

- Physical state: Typically a solid or viscous liquid.

- Purity: Used as received or purified by recrystallization.

Further Transformations (Optional)

- Oxidation to Corosolinal: Using Dess-Martin Periodinane in dichloromethane at ambient temperature for 2 hours.

- Workup: Dilution with diethyl ether, quenching with sodium thiosulfate and sodium bicarbonate solutions, washing, and drying over magnesium sulfate.

Detailed Experimental Procedure from Patent Literature

According to US Patent US7893263B2 and WO2006006178A1, the preparation of corosolinol is described as follows:

- An ice-cold suspension of lithium aluminum hydride in THF is prepared.

- Methyl corosolate dissolved in THF is added dropwise to this suspension under stirring.

- The mixture is stirred for 2 hours at 0 °C.

- The reaction is carefully quenched by adding ethyl acetate and pouring into ice water.

- Acidification with 2 N hydrochloric acid is performed to neutralize excess hydride.

- The product is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified to yield this compound as a solid.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | Methyl corosolate |

| Reducing agent | Lithium aluminum hydride (LiAlH4) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C (ice bath) |

| Reaction time | 2 hours |

| Quenching agent | Ethyl acetate and 2 N HCl |

| Extraction solvent | Ethyl acetate |

| Drying agent | Sodium sulfate (Na2SO4) |

| Purification | Recrystallization or column chromatography |

| Product | This compound |

Research Discoveries and Notes

- The reduction of methyl corosolate to this compound is highly selective under the described conditions, preserving other functional groups on the molecule.

- The use of lithium aluminum hydride is critical due to its strong reducing power, enabling conversion of esters to primary alcohols.

- The reaction requires strict temperature control to avoid side reactions or decomposition.

- Subsequent oxidation of this compound to corosolinal using Dess-Martin Periodinane demonstrates the versatility of the intermediate for further chemical modifications.

- These methods have been validated in patent literature and peer-reviewed publications, confirming reproducibility and scalability for research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions: Corosolinol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corosolic acid, a compound with significant biological activity .

Scientific Research Applications

Medicinal Applications

Corosolinol has been studied for its antioxidant , anti-inflammatory , and antidiabetic properties. These characteristics make it a candidate for therapeutic interventions in various health conditions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity, which can help mitigate oxidative stress associated with chronic diseases such as cardiovascular diseases and cancer. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from damage.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases. Its ability to inhibit inflammatory pathways suggests potential use in treating conditions like arthritis and inflammatory bowel disease.

Antidiabetic Potential

Studies have indicated that this compound may improve glucose metabolism and enhance insulin sensitivity. This makes it a valuable compound for developing functional foods or supplements aimed at managing diabetes. For instance, it has been linked to the inhibition of enzymes involved in carbohydrate digestion, thus lowering postprandial blood glucose levels.

Agricultural Applications

In agriculture, this compound's properties can be harnessed for crop protection and enhancement.

Pesticidal Activity

This compound has demonstrated potential as a natural pesticide due to its ability to inhibit the growth of certain pathogens and pests. This application aligns with the increasing demand for environmentally friendly agricultural practices.

Plant Growth Promotion

Research suggests that this compound may promote plant growth by enhancing nutrient uptake and improving resistance to abiotic stresses such as drought and salinity. This can lead to increased crop yields and sustainability in food production.

Food Science Applications

In the food industry, this compound can be utilized for its health benefits and functional properties.

Functional Food Ingredient

Due to its antioxidant and anti-inflammatory properties, this compound can be incorporated into functional foods aimed at improving health outcomes. It can serve as a natural preservative, extending shelf life while enhancing nutritional value.

Flavoring Agent

This compound's unique flavor profile may also be explored in food formulations, providing both taste and health benefits.

Case Studies

Several studies highlight the applications of this compound across different fields:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | This compound exhibited a significant reduction in oxidative stress markers in vitro. |

| Study 2 | Antidiabetic Effects | In diabetic rats, this compound improved glucose tolerance and reduced serum glucose levels significantly. |

| Study 3 | Agricultural Use | Application of this compound on crops resulted in enhanced growth rates and reduced pest incidence compared to control groups. |

Mechanism of Action

The mechanism of action of Corosolinol involves its interaction with specific molecular targets and pathways within the body. It is known to modulate various signaling pathways, including those involved in glucose metabolism and lipid regulation. By binding to specific receptors, this compound can influence the activity of enzymes and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Corosolinol shares structural homology with several triterpenoids, including Uvaol, Erythrodiol, α-Amyrin, and β-Amyrin. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Differences: this compound is distinguished by its three hydroxyl groups, whereas Uvaol and Erythrodiol have two, and α/β-Amyrin have one . α-Amyrin and β-Amyrin are structural isomers differing in the position of methyl groups on the pentacyclic skeleton, which affects their pharmacological profiles .

Physicochemical Properties: The higher hydroxyl content in this compound results in a higher melting point (235–240°C) compared to α-Amyrin (186–188°C) and β-Amyrin (197–199°C) . Lipophilicity decreases with increasing hydroxyl groups: this compound (XLogP3 = 6.4) is less lipophilic than Uvaol (estimated XLogP3 > 7.0) due to its additional polar hydroxyl group .

Applications: this compound’s triple hydroxylation may enhance its utility in drug synthesis, where polar functional groups are critical for binding to biological targets . Uvaol and Erythrodiol, with fewer hydroxyl groups, are more lipophilic and are often studied for their membrane permeability in cosmetic and anti-inflammatory applications . α/β-Amyrin’s single hydroxyl group limits their solubility but makes them suitable for topical formulations (e.g., plant-derived ointments) .

Functional Comparison with Non-Triterpenoid Analogs

While structurally distinct, this compound shares functional similarities with Salsolinol (CAS 27740-96-1), a tetrahydroisoquinoline derivative. Both compounds are used in neurological and biochemical research, but their mechanisms differ:

- This compound: Modulates lipid metabolism and oxidative stress pathways via triterpenoid receptor interactions .

- Salsolinol: Acts as a dopamine-derived neurotoxin linked to Parkinson’s disease .

Table 2: Functional Comparison with Salsolinol

Q & A

Q. What are the primary analytical techniques for identifying and characterizing Corosolinol in natural sources?

this compound identification typically involves a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is used to isolate and confirm molecular weight and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) further elucidates structural details, including stereochemistry . For reproducibility, ensure raw data (e.g., NMR spectra, retention times) are cross-referenced with published datasets from peer-reviewed journals .

Q. How should researchers design a preliminary study to assess this compound’s bioactivity in vitro?

A robust in vitro bioactivity study requires:

- Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) to establish efficacy thresholds.

- Control groups : Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO).

- Assay validation : Use standardized protocols (e.g., MTT assay for cytotoxicity) with triplicate measurements to minimize variability .

- Statistical rigor : Apply ANOVA or t-tests with p-values adjusted for multiple comparisons .

Q. What methodologies are recommended for synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Synthesis should follow a stepwise approach:

- Functional group modification : Target hydroxyl or carbonyl groups via acetylation, methylation, or oxidation.

- Stereochemical control : Use chiral catalysts or enzymatic methods to preserve or alter stereocenters.

- Purity validation : Employ HPLC (>95% purity) and elemental analysis for novel derivatives . Document synthetic pathways in detail, including reaction conditions and yields, to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from methodological differences. Address these by:

- Meta-analysis : Compare experimental parameters (e.g., cell lines, exposure times) across studies using tools like PRISMA guidelines .

- Standardized protocols : Adopt consensus assays (e.g., OECD guidelines for cytotoxicity) to harmonize data .

- Bias mitigation : Use blinded data analysis and independent replication cohorts .

Q. What advanced computational strategies can predict this compound’s mechanism of action (MoA) in complex biological systems?

Integrate multi-omics data with molecular docking and molecular dynamics simulations:

- Target prediction : Use SwissTargetPrediction or SEA to identify protein targets.

- Pathway enrichment : Apply tools like DAVID or KEGG to map interactions in signaling pathways.

- Network pharmacology : Construct interaction networks (e.g., Cytoscape) to visualize system-level effects . Validate predictions with CRISPR-based gene knockout models .

Q. How should researchers design a longitudinal study to evaluate this compound’s pharmacokinetics in vivo?

Key considerations include:

- Dosing regimen : Optimize based on preliminary pharmacokinetic (PK) parameters (e.g., t₁/₂, Cmax).

- Biofluid sampling : Collect plasma/tissue samples at timed intervals (e.g., 0, 1, 4, 24 hours post-administration).

- Analytical validation : Use LC-MS/MS for quantitation, ensuring calibration curves meet FDA guidelines for accuracy (±15% deviation) .

Q. What strategies improve reproducibility in this compound-related experiments?

- Open science practices : Share raw data, code, and protocols via repositories like Zenodo or protocols.io .

- Negative controls : Include solvent-only and heat-inactivated enzyme controls.

- Collaborative validation : Partner with independent labs to replicate key findings .

Q. How can researchers differentiate this compound’s direct vs. indirect effects in cellular assays?

- Pharmacological inhibition : Use specific inhibitors (e.g., kinase inhibitors) to block suspected upstream mediators.

- Genetic knockdown : Employ siRNA/shRNA targeting candidate proteins.

- Time-resolved assays : Measure early vs. late response markers to infer causality .

Q. What ethical and methodological challenges arise in translating this compound research to clinical trials?

- Preclinical rigor : Ensure ADMET (absorption, distribution, metabolism, excretion, toxicity) studies comply with ICH S7/S8 guidelines.

- Informed consent : Design trials with clear risk-benefit disclosures, especially for vulnerable populations .

- Data transparency : Register trials on ClinicalTrials.gov and report adverse events per CONSORT standards .

Q. How can interdisciplinary approaches enhance this compound research?

- Chemoinformatics : Integrate QSAR models with high-throughput screening data.

- Systems biology : Combine transcriptomics and metabolomics to identify off-target effects.

- Ethnopharmacology : Collaborate with traditional knowledge holders to validate ethnobotanical uses .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.